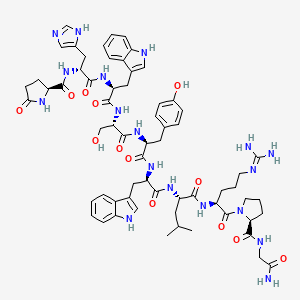

(D-His2,D-Trp6)-LHRH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H82N18O13 |

|---|---|

Molecular Weight |

1311.4 g/mol |

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50+,51-,52-/m0/s1 |

InChI Key |

VXKHXGOKWPXYNA-BSSPXWITSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (D-His2,D-Trp6)-LHRH

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-His2,D-Trp6)-LHRH, also known as (D-His2)-Triptorelin, is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). As a member of the LHRH agonist class of drugs, its primary mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of this compound, including its interaction with the GnRH receptor, downstream signaling pathways, and physiological effects. This document is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound's biological activity.

Core Mechanism of Action: Biphasic Effect on the Pituitary

The action of this compound on the pituitary gonadotrophs is biphasic, characterized by an initial stimulatory phase followed by a profound and sustained inhibitory phase.

1. Initial Stimulation (Flare-Up Effect): Upon initial administration, this compound binds to and activates GnRH receptors on pituitary gonadotrophs, mimicking the action of endogenous GnRH.[1] This leads to a transient surge in the secretion of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] This initial increase in gonadotropins, in turn, stimulates the gonads to produce sex steroids, such as testosterone in males and estrogen in females.[4]

2. Desensitization and Downregulation: Continuous or prolonged exposure to this compound leads to a state of pituitary desensitization.[2] This is a multi-step process involving:

-

Receptor Uncoupling: The GnRH receptors become uncoupled from their downstream signaling pathways.

-

Receptor Internalization: The agonist-bound receptors are internalized from the cell surface, reducing the number of available receptors for stimulation.

-

Receptor Downregulation: The total number of GnRH receptors on the gonadotrophs is significantly reduced.

This sustained desensitization results in a profound suppression of LH and FSH secretion, leading to a state of hypogonadotropic hypogonadism and a significant reduction in the circulating levels of gonadal steroids.

Molecular Interactions and Signaling Pathways

This compound exerts its effects by binding to the GnRH receptor, a member of the G protein-coupled receptor (GPCR) superfamily.

GnRH Receptor Binding

Quantitative Data for Triptorelin ([D-Trp6]-LHRH) Binding

| Ligand | Receptor | Cell Line/Tissue | Kd (nM) | Ki (nM) | Reference |

| [125I]-Triptorelin | Human GnRH Receptor | CHO cells | 0.2 | - | |

| Triptorelin | Human GnRH Receptor | CHO cells | - | 0.3 | |

| Triptorelin | Rat GnRH Receptor | HEK293 cells | - | - | |

| [125I]-[D-Trp6]LHRH | Human Prostate Cancer | Membrane Preparations | 6.55 ± 0.4 | - |

Downstream Signaling Cascades

Upon agonist binding, the GnRH receptor undergoes a conformational change that activates several intracellular signaling pathways, primarily through the coupling to heterotrimeric G proteins.

Primary Signaling Pathway (Gαq/11):

The GnRH receptor predominantly couples to G proteins of the Gαq/11 family. This activation initiates the following cascade:

-

Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates PLCβ.

-

PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ synergistically activate members of the protein kinase C (PKC) family.

These signaling events ultimately lead to the synthesis and secretion of LH and FSH.

Secondary Signaling Pathways (Gαs and Gαi):

There is also evidence suggesting that the GnRH receptor can couple to other G proteins, including Gαs and Gαi, leading to the modulation of cyclic adenosine monophosphate (cAMP) levels.

-

Gαs Coupling: Can lead to the activation of adenylyl cyclase and an increase in intracellular cAMP.

-

Gαi Coupling: Can lead to the inhibition of adenylylyl cyclase and a decrease in intracellular cAMP.

The precise physiological roles of these secondary pathways in the overall action of this compound are still under investigation but may contribute to the complexity and differential regulation of gonadotropin subunit expression.

Visualization of Signaling Pathways

Caption: GnRH Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of LHRH agonists are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the GnRH receptor.

Objective: To measure the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Cell membranes expressing the GnRH receptor (e.g., from CHO cells stably transfected with the human GnRH receptor).

-

Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin or [125I]-(D-Lys6)-LHRH).

-

Unlabeled this compound.

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 0.1% BSA.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the GnRH receptor in a cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radiolabeled ligand (typically at or below its Kd).

-

Increasing concentrations of unlabeled this compound (for competition curve) or a high concentration of an unlabeled ligand for non-specific binding determination.

-

Membrane preparation (e.g., 15-20 µg of protein).

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Inositol Phosphate (IP1) Accumulation Assay (HTRF)

This assay measures the activation of the Gαq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Objective: To determine the potency (EC50) of this compound in stimulating the Gαq/11 pathway.

Materials:

-

Cells expressing the GnRH receptor (e.g., HEK293 cells).

-

This compound.

-

HTRF IP-One Gq detection kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer).

-

Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Culture: Seed cells in a 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the stimulation buffer.

-

Cell Stimulation: Remove the culture medium and add the prepared compound dilutions to the cells. Incubate for a defined period (e.g., 30-90 minutes) at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in the lysis buffer to all wells.

-

Incubation: Incubate the plate at room temperature for 1 hour in the dark.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2) with excitation at 320 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Caption: IP1 Accumulation Assay (HTRF) Workflow.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GnRH receptor activation.

Objective: To assess the ability of this compound to induce calcium release.

Materials:

-

Cells expressing the GnRH receptor.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Probenecid (to prevent dye leakage).

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Prepare a loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.

-

Compound Plate Preparation: Prepare serial dilutions of this compound in the assay buffer in a separate plate.

-

Measurement: Place the cell plate in the fluorescence reader. Establish a baseline fluorescence reading. The instrument then automatically injects the this compound solutions from the compound plate into the cell plate, and the fluorescence intensity is monitored over time (typically for 1-2 minutes).

-

Data Analysis: The change in fluorescence intensity (ΔF) over baseline (F0) is calculated (ΔF/F0). The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.

Caption: Intracellular Calcium Mobilization Assay Workflow.

Conclusion

This compound is a potent GnRH receptor agonist with a well-defined biphasic mechanism of action on the pituitary. Its initial stimulatory effect is followed by profound desensitization and downregulation of the GnRH receptor, leading to the suppression of the HPG axis. The molecular basis of its action lies in its high-affinity binding to the GnRH receptor and the subsequent activation of intracellular signaling pathways, primarily the Gαq/11-PLC-IP3-Ca2+ cascade. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its binding and functional properties. A thorough understanding of these mechanisms is crucial for the continued development and application of this compound and other GnRH analogs in various therapeutic areas.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Blockade of the LH response induced by the agonist D-Trp-6-LHRH in rats by a highly potent LH-RH antagonist SB-75 - PubMed [pubmed.ncbi.nlm.nih.gov]

(D-His2, D-Trp6)-LHRH: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-His2,D-Trp6)-LHRH is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. This decapeptide analog, characterized by strategic amino acid substitutions, exhibits enhanced biological activity and prolonged duration of action compared to the native LHRH. Its primary function lies in the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. However, continuous administration leads to receptor downregulation and desensitization, resulting in a paradoxical suppression of gonadotropin secretion and a subsequent reduction in gonadal steroidogenesis. This biphasic action forms the basis of its therapeutic applications in various hormone-dependent pathologies, including prostate cancer, breast cancer, and endometriosis. This technical guide provides an in-depth overview of the biological activity, mechanism of action, and experimental characterization of this compound and its closely related analogs.

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide produced in the hypothalamus, is the primary regulator of the reproductive endocrine system. It stimulates the anterior pituitary gland to release LH and FSH, which in turn control the function of the gonads. The discovery of LHRH spurred the development of synthetic analogs with modified structures to enhance potency and duration of action for therapeutic purposes.

This compound is one such superagonist analog. The substitution of glycine at position 6 with D-Tryptophan and Histidine at position 2 with D-Histidine results in a peptide with increased resistance to enzymatic degradation and a higher affinity for the LHRH receptor. These modifications lead to a more potent and sustained biological effect compared to the native hormone.

Mechanism of Action

The biological activity of this compound is mediated through its interaction with the LHRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrophs. The signaling cascade initiated by receptor binding is biphasic:

-

Acute Stimulation (Flare-up): Initial binding of this compound to the LHRH receptor activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to the synthesis and secretion of LH and FSH.

-

Chronic Suppression (Downregulation): Continuous exposure to high concentrations of this compound leads to a desensitization of the pituitary gonadotrophs. This process involves the uncoupling of the LHRH receptor from its G-protein, internalization of the receptor-ligand complex, and a reduction in the number of available receptors on the cell surface. The sustained presence of the agonist effectively saturates the receptors, preventing the pulsatile stimulation necessary for normal gonadotropin release. This results in a profound and reversible suppression of LH and FSH secretion, leading to a state of "medical castration."

Beyond its effects on the pituitary, LHRH receptors are also expressed on various peripheral tissues and cancer cells, including prostate, breast, and ovarian tumors. The binding of LHRH agonists to these receptors can exert direct anti-proliferative and pro-apoptotic effects, independent of the suppression of gonadal steroids.

Quantitative Biological Activity

Table 1: Receptor Binding Affinity of LHRH Analogs

| Compound | Receptor Source | Binding Affinity (Kd) | Relative Affinity (vs. LHRH) |

| Native LHRH | Rat Pituitary Membranes | ~5-10 nM | 1 |

| [D-Trp6]-LHRH | Rat Pituitary Membranes | ~0.5-1 nM | ~10-fold higher[1] |

Table 2: In Vivo Effects of a [D-Trp6]-LHRH Analog on Serum Testosterone in Rats

| Treatment Group | Duration | Serum Testosterone (ng/dL) | Percent Change from Control |

| Control (Saline) | 7 days | 2044 ± 105 | - |

| [D-Trp6,Pro9-NEt]-LHRH (1 µ g/day ) | 7 days | 498 ± 37 | -75.6%[2] |

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the LHRH receptor.

Materials:

-

Membrane preparation from a source rich in LHRH receptors (e.g., rat pituitary glands, or cells transfected with the human LHRH receptor).

-

Radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]-LHRH).

-

Unlabeled this compound (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In triplicate, prepare tubes containing:

-

Total Binding: Membrane preparation, radiolabeled ligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of unlabeled LHRH to saturate the receptors.

-

Competitive Binding: Membrane preparation, radiolabeled ligand, and increasing concentrations of unlabeled this compound.

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.

In Vitro Pituitary Cell Culture and Hormone Release Assay

This protocol describes the measurement of LH and FSH release from primary pituitary cells in response to this compound.

Materials:

-

Primary pituitary cells isolated from rats or other suitable animal models.

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

This compound.

-

Reagents for hormone measurement (e.g., ELISA or RIA kits for LH and FSH).

Procedure:

-

Cell Culture: Isolate anterior pituitary glands and disperse the cells using enzymatic digestion. Plate the cells in multi-well plates and culture for 24-48 hours to allow for attachment.

-

Stimulation: Wash the cells with serum-free medium and then incubate with various concentrations of this compound for a specified time (e.g., 4 hours for acute stimulation, or longer periods for desensitization studies).

-

Sample Collection: Collect the cell culture medium from each well.

-

Hormone Measurement: Measure the concentration of LH and FSH in the collected medium using a validated immunoassay (ELISA or RIA).

-

Data Analysis: Plot the hormone concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

In Vivo Assessment of Biological Activity in a Rat Model

This protocol outlines a general procedure to evaluate the in vivo effects of this compound on the HPG axis in male rats.

Materials:

-

Adult male rats.

-

This compound formulated for in vivo administration.

-

Vehicle control (e.g., saline).

-

Anesthesia.

-

Equipment for blood collection.

-

Kits for measuring serum testosterone, LH, and FSH.

Procedure:

-

Animal Acclimatization: House the rats under standard conditions for at least one week before the experiment.

-

Treatment Administration: Administer this compound or vehicle control to the rats via a suitable route (e.g., subcutaneous injection). The dosing regimen will depend on the study's objectives (acute vs. chronic effects).

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., baseline, and several time points after acute or chronic treatment).

-

Hormone Analysis: Separate the serum and measure the concentrations of testosterone, LH, and FSH using appropriate immunoassays.

-

Organ Weight Measurement (Optional): At the end of the study, euthanize the animals and dissect reproductive organs (testes, seminal vesicles, prostate) to measure their weights.

-

Data Analysis: Compare the hormone levels and organ weights between the treated and control groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Caption: LHRH receptor signaling pathway upon agonist binding.

References

An In-Depth Technical Guide to (D-His2,D-Trp6)-LHRH

Core Compound Identification and Rationale for Development

(D-His2,D-Trp6)-LHRH, also known as (D-His2)-Triptorelin, is a synthetic decapeptide and a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] It is an analog of the naturally occurring LHRH with strategic modifications to enhance its biological activity and stability. The substitution of glycine at position 6 with D-Tryptophan and at position 2 with D-Histidine results in a molecule with a higher binding affinity for the LHRH receptor and a longer plasma half-life compared to native LHRH.[2][3] These modifications protect the peptide from enzymatic degradation, leading to a more sustained biological effect.

The primary therapeutic application of this compound and other LHRH agonists lies in the treatment of hormone-dependent cancers, such as prostate and breast cancer.[4] Continuous administration of these agonists leads to a paradoxical downregulation of the LHRH receptors in the pituitary gland. This desensitization results in a profound suppression of the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Consequently, this leads to a significant reduction in the production of sex steroids, such as testosterone in men and estrogen in women, to castration levels.[2] This "medical castration" is the cornerstone of its anti-tumor activity in hormone-sensitive malignancies.

Quantitative Biological Activity

| Parameter | LHRH Analog | Cell Line/Tissue | Value | Reference |

| Binding Affinity (IC50) | [D-Trp6]LHRH | Human breast cancer specimens | 7.45 ± 0.61 nM | |

| Binding Affinity (IC50) | AN-207 (Doxorubicin-[D-Trp6]LHRH conjugate) | Human breast cancer specimens | 6.15 ± 0.56 nM | |

| Binding Affinity (Kd) | [D-Trp6]LHRH | Rat Pituitary Membranes | High Affinity & Low Affinity Sites | |

| Binding Affinity (Kd) | [D-Trp6]LHRH | Human Breast Cancer Membranes | High Affinity & Low Affinity Sites |

Pharmacokinetic Properties of [D-Trp6]LHRH

| Parameter | Value | Reference |

| Plasma Half-life | 7.6 hours |

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through its interaction with the LHRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells and various cancer cells.

Pituitary Gonadotrope Signaling

Upon binding of this compound to the LHRH receptor, a conformational change in the receptor activates the associated heterotrimeric G-protein, primarily Gαq/11. This initiates a downstream signaling cascade:

-

Phospholipase C Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

-

MAPK Cascade Activation: PKC activation initiates a cascade of phosphorylation events, including the activation of the mitogen-activated protein kinase (MAPK) pathway (Raf-MEK-ERK).

-

Gene Expression and Gonadotropin Release: The activated MAPK pathway leads to the phosphorylation of transcription factors, which in turn regulate the expression of genes encoding the α and β subunits of LH and FSH. The initial surge in intracellular calcium also triggers the immediate release of stored gonadotropins.

Initial stimulation by this compound leads to a transient increase in LH and FSH secretion, known as the "flare-up" phenomenon. However, chronic and continuous exposure results in the desensitization and downregulation of the LHRH receptors, leading to a sustained suppression of gonadotropin release.

Caption: LHRH Receptor Signaling Pathway in Pituitary Gonadotropes.

Direct Effects on Cancer Cells

LHRH receptors are also expressed on the surface of various cancer cells, including prostate, breast, ovarian, and endometrial cancers. The binding of this compound to these receptors can exert a direct anti-proliferative effect, independent of the suppression of systemic sex hormones. The exact signaling pathways for these direct effects are still under investigation but are thought to involve the activation of Gαi proteins, leading to a decrease in intracellular cyclic AMP (cAMP) and inhibition of growth factor signaling pathways.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH)

-

Pyroglutamic acid (pGlu)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

RP-HPLC system with a C18 column for purification

Procedure:

-

Resin Preparation: The Rink Amide resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The completion of the reaction is monitored by a Ninhydrin test.

-

Chain Elongation: The steps of Fmoc deprotection and amino acid coupling are repeated for each subsequent amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Trp(Boc), Tyr(tBu), Ser(tBu), His(Trt).

-

N-terminal Modification: Following the coupling of the final amino acid, the N-terminal Fmoc group is removed, and pyroglutamic acid (pGlu) is coupled.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with the cleavage cocktail.

-

Purification: The crude peptide is precipitated with cold diethyl ether and then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or IC50) of this compound to the LHRH receptor.

Materials:

-

Cell membranes expressing the LHRH receptor (e.g., from rat pituitary or human cancer cell lines)

-

Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH)

-

Unlabeled this compound (competitor)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Incubation: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled this compound. A control with no unlabeled ligand (total binding) and a control with a high concentration of unlabeled ligand (non-specific binding) are included.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the unlabeled ligand. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Cell Proliferation (MTT) Assay

This assay is used to assess the direct anti-proliferative effects of this compound on cancer cells.

Materials:

-

Cancer cell line expressing LHRH receptors (e.g., MCF-7, LNCaP)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Control wells with no treatment are included.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) can be calculated from the dose-response curve.

Conclusion

This compound is a potent LHRH agonist with significant therapeutic potential, particularly in the field of oncology. Its enhanced stability and high receptor binding affinity make it an effective agent for the suppression of sex steroid production. The detailed understanding of its mechanism of action, coupled with established protocols for its synthesis and biological evaluation, provides a solid foundation for further research and development of novel therapeutic strategies targeting the LHRH receptor. The direct anti-proliferative effects on cancer cells also open avenues for its use as a targeting moiety for the delivery of cytotoxic agents directly to tumor sites.

References

(D-His2,D-Trp6)-LHRH: A Technical Guide to GnRH Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gonadotropin-releasing hormone (GnRH) receptor binding characteristics of the synthetic LHRH analog, (D-His2,D-Trp6)-LHRH, also known as (D-His2)-Triptorelin. This document details the experimental methodologies for determining receptor binding affinity, summarizes available quantitative data for related analogs, and illustrates the downstream signaling pathways initiated upon ligand binding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, oncology, and reproductive medicine.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis. It exerts its effects through binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotropes, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Synthetic analogs of LHRH, such as this compound, have been developed with modified structures to enhance their binding affinity and prolong their biological activity. These analogs are crucial tools in both research and clinical settings for the management of hormone-dependent diseases. Understanding the binding affinity of these analogs to the GnRH receptor is fundamental to elucidating their mechanism of action and optimizing their therapeutic potential.

GnRH Receptor Binding Affinity Data

| Compound | Receptor Source | Radioligand | Binding Affinity (Kᵢ/IC₅₀) | Reference |

| [D-Trp⁶]LHRH | Rat Pituitary Membranes | ¹²⁵I-[D-Trp⁶]LHRH | High and Low Affinity Sites | [1] |

| [D-Trp⁶]LHRH | Human Breast Cancer Membranes | ¹²⁵I-[D-Trp⁶]LHRH | High and Low Affinity Sites | [1] |

| [¹²⁵I][D-Ser(TBU)⁶, des-Gly-NH₂¹⁰]LHRH ethylamide | Rat Testicular Interstitial Cells | Self | K₋ = 0.12 nM | [2] |

Note: The binding affinity of LHRH analogs can vary depending on the experimental conditions, including the receptor source (species and tissue), the radioligand used, and the specific assay protocol.

Experimental Protocols

The determination of GnRH receptor binding affinity is typically achieved through competitive radioligand binding assays. The following sections detail the key methodologies involved in these experiments.

Preparation of GnRH Receptor-Containing Membranes

A critical component of an in vitro binding assay is the source of the GnRH receptors. This is commonly a crude membrane preparation from tissues or cells endogenously or recombinantly expressing the receptor.

Protocol for Membrane Preparation from Pituitary Tissue or Cultured Cells:

-

Homogenization: Tissues or harvested cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove cytosolic components.

-

Final Preparation: The final membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay). Membranes can be used immediately or stored at -80°C for future use.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of an unlabeled ligand, such as this compound, to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

GnRH receptor membrane preparation

-

Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]LHRH)

-

Unlabeled competitor ligand (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Wash buffer (e.g., cold assay buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Incubation Setup: In triplicate, assay tubes are prepared containing:

-

Total Binding: Receptor membranes and radioligand.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of unlabeled LHRH to saturate the receptors.

-

Competition: Receptor membranes, radioligand, and varying concentrations of the unlabeled competitor ligand (this compound).

-

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters under vacuum. This separates the bound from the free radioligand.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition experiment are then plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

GnRH Receptor Signaling Pathways

Upon binding of an agonist like this compound, the GnRH receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins.

Figure 1: GnRH Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive radioligand binding assay is crucial for obtaining reliable and reproducible data.

Figure 2: Competitive Binding Assay Workflow.

Conclusion

This compound is a potent synthetic LHRH agonist designed for high-affinity binding to the GnRH receptor. While specific quantitative binding data for this particular analog remains to be widely published, the well-established methodologies of radioligand binding assays provide a robust framework for its characterization. The high affinity of related analogs underscores the structural optimizations that lead to potent biological activity. The elucidation of the GnRH receptor signaling pathways further enhances our understanding of how these synthetic peptides exert their profound effects on the reproductive axis, providing a solid foundation for their continued use in research and clinical applications. Further studies are warranted to definitively quantify the binding kinetics of this compound and to continue exploring the therapeutic potential of novel LHRH analogs.

References

- 1. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific binding of a potent LHRH agonist in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of (D-His2, D-Trp6)-LHRH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing hormone-releasing hormone (LHRH), a decapeptide of hypothalamic origin, is a critical regulator of the reproductive system. The synthesis of LHRH analogs has been a cornerstone of therapeutic development for a multitude of hormone-dependent pathologies. A significant advancement in this field was the discovery that substituting specific amino acids with their D-isomers could dramatically enhance the potency and duration of action of these analogs. This guide focuses on the conceptual discovery and history of LHRH analogs, with a specific focus on the rationale behind substitutions at positions 2 and 6, leading to the design of potent agonists like (D-His2, D-Trp6)-LHRH, also known as (D-His2)-Triptorelin. While specific experimental data for this dual-substituted analog is not extensively available in public literature, this document consolidates the foundational knowledge, structure-activity relationships, and general experimental methodologies that underpin its development.

Introduction: The Quest for Potent LHRH Agonists

Native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) has a short physiological half-life, limiting its therapeutic utility. Early research in the 1970s focused on modifying its structure to create "superagonists" with increased biological activity and resistance to enzymatic degradation.[1] These efforts were driven by the understanding that continuous stimulation of the pituitary LHRH receptors with potent agonists leads to a paradoxical downregulation of the receptors. This desensitization results in a profound suppression of gonadotropin (LH and FSH) secretion, effectively inducing a state of medical castration.[2] This mechanism of action forms the basis for the use of LHRH agonists in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis.[3]

The Pivotal Role of D-Amino Acid Substitutions

Position 6: The Key to Enhanced Potency

A breakthrough in the development of LHRH superagonists was the substitution of the glycine (Gly) residue at position 6 with a D-amino acid.[1] This modification was found to significantly increase the biological activity of the analogs. The prevailing hypothesis is that the D-amino acid at this position helps to stabilize a β-turn conformation in the peptide backbone, which is crucial for optimal receptor binding.[4]

Structure-activity relationship studies demonstrated that the nature of the D-amino acid side chain at position 6 influences the degree of potency enhancement. An increase in the lipophilic and aromatic character of the side chain generally correlates with greater biological activity. For instance, the following trend in increased LH-releasing activity was observed in rats: [D-Glu6] < [D-Ala6] < [D-Leu6] < [D-Phe6] < [D-Trp6]-LHRH.

Position 2: Modulating Receptor Interaction and Agonist Activity

The histidine (His) residue at position 2 is considered crucial for the manifestation of LHRH's agonistic activity. Modifications at this position have been explored to further enhance receptor affinity and biological response. While less common for agonist design compared to position 6 modifications, the introduction of a D-amino acid at position 2, such as in (D-His2, D-Trp6)-LHRH, is conceptually aimed at further optimizing the peptide's conformation for a more favorable and sustained interaction with the LHRH receptor.

(D-His2, D-Trp6)-LHRH: A Potent Dual-Substituted Agonist

(D-His2, D-Trp6)-LHRH, also referred to as (D-His2)-Triptorelin, incorporates two key modifications to the native LHRH sequence: the substitution of L-His at position 2 with D-His and L-Gly at position 6 with D-Trp. This dual modification is designed to synergistically enhance the analog's potency and stability.

While specific discovery and historical literature detailing the synthesis and biological evaluation of (D-His2, D-Trp6)-LHRH is sparse, its existence is confirmed through chemical suppliers. The rationale for its design is firmly rooted in the extensive body of research on structure-activity relationships of LHRH analogs.

Quantitative Data on LHRH Agonists

| Parameter | [D-Trp6]-LHRH (Triptorelin) | Native LHRH | Reference |

| Receptor Binding Affinity (to pituitary receptors) | ~10 times higher | 1x | |

| LH-Releasing Activity (in vivo, rat) | ~13 times more active | 1x | |

| Plasma Half-life (human) | 7.6 hours | 2-4 minutes |

Experimental Protocols

The following sections outline generalized experimental protocols that are fundamental to the synthesis and characterization of LHRH analogs like (D-His2, D-Trp6)-LHRH.

Solid-Phase Peptide Synthesis (SPPS) of (D-His2, D-Trp6)-LHRH

Fmoc-based solid-phase peptide synthesis is the standard method for preparing LHRH analogs.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-His(Trt)-OH and Fmoc-D-Trp(Boc)-OH)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents (DMF, DCM, diethyl ether)

-

HPLC system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The C-terminal amino acid (Fmoc-Gly-OH) is activated with a coupling reagent and a base and coupled to the deprotected resin. The completion of the reaction is monitored (e.g., Kaiser test).

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence, including the D-amino acid substitutions at positions 6 (Fmoc-D-Trp(Boc)-OH) and 2 (Fmoc-D-His(Trt)-OH).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, and the pellet is washed and dried. The peptide is then purified by reverse-phase HPLC.

-

Characterization: The purified peptide's identity is confirmed by mass spectrometry.

Receptor Binding Assay

A competitive binding assay is used to determine the affinity of the synthesized analog for the LHRH receptor.

Materials:

-

Cell membranes expressing the LHRH receptor (e.g., from rat pituitary glands or a stable cell line)

-

Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]-LHRH)

-

Unlabeled competitor peptides ((D-His2, D-Trp6)-LHRH and native LHRH)

-

Incubation buffer

-

Filtration apparatus and glass fiber filters

-

Gamma counter

Protocol:

-

Incubation: A fixed concentration of the radiolabeled LHRH analog is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptides.

-

Equilibrium: The incubation is carried out at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways of LHRH Agonists

The primary signaling mechanism of LHRH agonists involves their interaction with the LHRH receptor, a G protein-coupled receptor (GPCR) on pituitary gonadotrophs.

-

Initial Stimulation: Acute administration of an LHRH agonist like (D-His2, D-Trp6)-LHRH leads to the stimulation of the LHRH receptor, activating the Gq/11 signaling pathway. This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an initial surge in the release of LH and FSH.

-

Downregulation and Desensitization: Continuous exposure to the agonist leads to receptor phosphorylation, internalization, and a reduction in the number of LHRH receptors on the cell surface (downregulation). This uncouples the receptor from its signaling pathway, leading to a profound and sustained suppression of gonadotropin secretion.

Conclusion

The development of LHRH superagonists through D-amino acid substitutions has revolutionized the treatment of hormone-dependent diseases. (D-His2, D-Trp6)-LHRH represents a logical progression in the design of highly potent analogs, building upon the established principles of structure-activity relationships. While specific published data on this dual-substituted analog is limited, the foundational knowledge of LHRH chemistry and biology provides a robust framework for its synthesis, characterization, and preclinical evaluation. Further research is warranted to fully elucidate the unique pharmacological profile of (D-His2, D-Trp6)-LHRH and its potential clinical applications.

References

- 1. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The (D-His2,D-Trp6)-LHRH Signaling Pathway: A Technical Guide to Activation and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathway activated by Luteinizing Hormone-Releasing Hormone (LHRH) agonists, with a focus on the principles applicable to synthetic analogs such as (D-His2,D-Trp6)-LHRH. LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a critical regulator of the reproductive system.[1] Its synthetic analogs are powerful tools in research and medicine, particularly in oncology and reproductive health.[2] This document details the molecular cascade initiated by LHRH receptor activation, presents quantitative data for a representative potent agonist, and provides comprehensive experimental protocols for studying this pathway.

Core Signaling Pathway of LHRH Agonists

LHRH and its agonists exert their effects by binding to the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3] This interaction primarily activates the Gq/11 family of G-proteins, initiating a well-characterized signaling cascade.[4] There is also evidence for the involvement of Gs and Gi proteins, highlighting the complexity of GnRH receptor signaling.

The canonical pathway proceeds as follows:

-

Receptor Binding and G-Protein Activation: The LHRH agonist binds to the GnRHR on the cell surface. This induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC) isoforms.

-

Downstream Kinase Cascades: Activated PKC is a central node that initiates further signaling, most notably the mitogen-activated protein kinase (MAPK) cascades. This includes the activation of the Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

-

Cellular Response: The activation of these downstream kinases leads to the phosphorylation of numerous target proteins, including transcription factors, which ultimately regulate the synthesis and secretion of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

The following diagram illustrates this core signaling pathway.

Quantitative Data Presentation

Table 1: Receptor Binding Affinity of LHRH Analogs

| Compound | Relative Binding Affinity (vs. Native LHRH) | Reference |

| (D-Trp6)-LHRH | ~10 times higher | |

| Native LHRH (GnRH) | 1.0 | |

| [D-Ala6]-GnRH | ~7.0 |

Table 2: Binding Characteristics of [125I][D-Trp6]LHRH in Human Cancer Tissues

| Tissue Type | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Reference |

| Human Bladder Cancer | Mean: 4.98 nM (Range: 3.61 - 6.85 nM) | Mean: 473.09 fmol/mg protein (Range: 255.0 - 721.4 fmol/mg) | |

| Human Endometrial Cancer (HEC-1A) | 5.7 x 10-9 M | 78 fmol/106 cells | |

| Human Endometrial Cancer (Ishikawa) | 4.2 x 10-9 M | 29 fmol/106 cells |

Table 3: Cellular Response to LHRH Agonist Stimulation

| Cell Line | Agonist | Response Measured | EC50 | Reference |

| αT3-1 cells | GnRH | cAMP Production | ~1 nM | |

| αT3-1 cells | Buserelin | Impedance Change (Cell Morphology) | pEC50: 9.3 | |

| αT3-1 cells | GnRH | Impedance Change (Cell Morphology) | pEC50: 7.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of this compound for the GnRH receptor.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Materials:

-

Cells or tissues expressing GnRH receptors (e.g., pituitary cells, cancer cell lines).

-

Radiolabeled LHRH agonist (e.g., --INVALID-LINK---LHRH).

-

Unlabeled this compound for competition assays.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Saturation Binding:

-

Set up assay tubes with a constant amount of membrane protein.

-

Add increasing concentrations of the radiolabeled ligand.

-

For non-specific binding, add a high concentration of unlabeled LHRH agonist to a parallel set of tubes.

-

Incubate at a defined temperature (e.g., 4°C or 37°C) to reach equilibrium.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus radioligand concentration and analyze using non-linear regression to determine Kd and Bmax.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GnRH receptor activation.

Objective: To quantify the Ca2+ response to this compound stimulation.

Materials:

-

Adherent cells expressing GnRH receptors plated in black, clear-bottom 96-well plates.

-

Fura-2 AM calcium indicator dye.

-

Pluronic F-127.

-

HEPES-buffered saline solution (HBSS).

-

This compound.

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

Protocol:

-

Cell Plating: Seed cells in 96-well plates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Wash cells with HBSS and incubate with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure baseline fluorescence by exciting at 340 nm and 380 nm and recording emission at ~510 nm.

-

Inject this compound at various concentrations.

-

Continuously record the fluorescence ratio (F340/F380) over time.

-

-

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak ratio change against agonist concentration to determine the EC50.

Western Blot for ERK Phosphorylation

This assay detects the activation of the ERK MAPK pathway.

Objective: To measure the level of phosphorylated ERK1/2 in response to this compound.

Materials:

-

Cells expressing GnRH receptors.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis:

-

Starve cells of serum for several hours to reduce basal ERK phosphorylation.

-

Stimulate cells with this compound for various times or at different concentrations.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply the chemiluminescent substrate.

-

-

Detection: Capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify band intensities using densitometry software. The ratio of phospho-ERK to total ERK indicates the level of pathway activation.

Conclusion

The activation of the LHRH signaling pathway by agonists like this compound is a multifaceted process involving G-protein coupling, second messenger generation, and the activation of downstream kinase cascades. Understanding this pathway is fundamental for the development of novel therapeutics targeting a range of endocrine-related disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding, signaling, and functional outcomes of LHRH receptor activation, thereby facilitating further advancements in this critical area of biomedical research.

References

- 1. Mechanisms of GnRH-Induced Extracellular Signal-Regulated Kinase Nuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ERK Signaling Cascade Inhibits Gonadotropin-Stimulated Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Preformed Signaling Complex Mediates GnRH-Activated ERK Phosphorylation of Paxillin and FAK at Focal Adhesions in LβT2 Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (D-His2,D-Trp6)-LHRH and its Analogs in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms

(D-His2,D-Trp6)-LHRH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It belongs to a class of compounds known as LHRH agonists. In the scientific literature, this compound is most commonly referred to as (D-His2)-Triptorelin .

Triptorelin itself is the designation for the LHRH analog with a D-Tryptophan substitution at position 6, i.e., [D-Trp6]-LHRH. The nomenclature this compound indicates an additional substitution of a D-Histidine at position 2 of the peptide sequence.

Other synonyms and related terms found in scientific literature include:

-

(D-His2)-Triptorelin

-

A synthetic LHRH agonist

-

A GnRH receptor agonist

This guide will provide a comprehensive overview of the available scientific and technical information regarding this compound and its closely related parent compound, Triptorelin, for which more extensive quantitative data is available.

Mechanism of Action

As an LHRH agonist, this compound mimics the action of endogenous LHRH. Its mechanism of action is biphasic:

-

Initial Stimulation (Flare-up): Upon initial administration, it binds to GnRH receptors in the anterior pituitary gland, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This results in a temporary surge in testosterone levels in males and estrogen levels in females.

-

Downregulation and Desensitization: Continuous administration of the agonist leads to the downregulation of GnRH receptors on pituitary cells. This desensitization results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a reduction of gonadal steroid production to castration levels.

Beyond its effects on the pituitary-gonadal axis, LHRH agonists, including Triptorelin and its analogs, have been shown to exert direct anti-proliferative effects on various cancer cells that express GnRH receptors. This direct action is often mediated through a Gαi-protein coupled signaling pathway, which is distinct from the Gαq/11 pathway typically activated by GnRH in the pituitary.

Quantitative Data

Table 1: Binding Affinity of LHRH Agonists for the Human GnRH Receptor

| Compound | Ki (nM) |

| Triptorelin ([D-Trp6]-LHRH) | 0.21[1] |

| Nafarelin | 0.06[1] |

| Leuprolide | 0.30[1] |

| Goserelin | 0.44[1] |

| Buserelin | 0.16[1] |

| Deslorelin | 0.10 |

| Histrelin | 0.12 |

| Fertirelin | 0.61 |

| Lecirelin | 0.17 |

| Alarelin | 0.23 |

| Gonadorelin (LHRH) | 13 |

Table 2: In Vitro Anti-proliferative Activity of LHRH Agonists in Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| LHRH Analog (Generic) | PC-3 | 4.22 |

| LHRH Analog (Generic) | LNCaP | 4.36 |

| LHRH Analog (Generic) | DU-145 | 4.81 |

Note: The specific LHRH analogs tested to generate the IC50 values in Table 2 were not explicitly identified as this compound in the source material.

Experimental Protocols

Solid-Phase Synthesis of Triptorelin Analogs

A general method for the synthesis of Triptorelin and its analogs, such as this compound, is through solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide AM or MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-His(Trt)-OH and Fmoc-D-Trp(Boc)-OH)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM, Ether)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Gly-OH) is coupled to the resin using a coupling agent.

-

Deprotection: The Fmoc protecting group is removed using a deprotection reagent to expose the free amine.

-

Sequential Coupling: The subsequent Fmoc-protected amino acids are coupled sequentially according to the desired peptide sequence. For this compound, the sequence would be: pGlu-D-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

-

Precipitation and Purification: The crude peptide is precipitated with cold ether, washed, and then purified using reverse-phase HPLC.

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effects of LHRH analogs on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC-3, LNCaP, DU-145)

-

Complete cell culture medium

-

This compound or other LHRH analogs

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the LHRH analog. Control wells receive medium with the vehicle used to dissolve the analog.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the analog that inhibits cell growth by 50%) can then be determined.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (like this compound) to its receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the GnRH receptor

-

Radiolabeled LHRH agonist (e.g., [125I]-Triptorelin)

-

Unlabeled this compound at various concentrations

-

Assay buffer

-

Filtration apparatus with glass fiber filters

-

Gamma counter

Procedure:

-

Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor ligand.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound ligand.

-

Washing: The filters are washed quickly with cold assay buffer to remove any unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Pituitary-Gonadal Axis Regulation by LHRH Agonists

The following diagram illustrates the biphasic effect of LHRH agonists on the hypothalamic-pituitary-gonadal axis.

Direct Anti-proliferative Signaling in Cancer Cells

This diagram shows the proposed direct signaling pathway of LHRH agonists in cancer cells expressing GnRH receptors.

Experimental Workflow for In Vitro Analysis

The following workflow outlines the key steps in the in vitro characterization of an LHRH analog.

References

Methodological & Application

Application Notes and Protocols for (D-His2,D-Trp6)-LHRH in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of the Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (D-His2,D-Trp6)-LHRH. This synthetic peptide is a potent analog of the natural LHRH and is valuable for studying its effects on various cell types, particularly in cancer research.

Introduction

This compound is a modified decapeptide that acts as a superagonist at the LHRH receptor (LHRH-R), also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. Its primary mechanism of action involves the regulation of the hypothalamic-pituitary-gonadal axis. However, LHRH receptors are also expressed on the surface of various cancer cells, including those of the prostate, breast, ovarian, and pancreatic cancers. This allows for direct cellular effects that can be explored in a cell culture setting.

Mechanism of Action:

-

Pituitary Cells: In pituitary gonadotrophs, the LHRH receptor is coupled to a Gq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC) and subsequent release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, chronic exposure to LHRH agonists like this compound leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release.

-

Cancer Cells: In cancer cells expressing LHRH-R, the receptor is often coupled to a Gi protein. Activation of this pathway by this compound leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent anti-proliferative and pro-apoptotic effects.

Data Presentation

The following tables summarize representative quantitative data from studies on LHRH agonists in cancer cell lines. Note that some data may be from studies using other (D-Trp6)-LHRH analogs, such as (D-Lys6)-LHRH, due to the limited availability of specific data for the (D-His2,D-Trp6) variant in the public domain.

Table 1: Effect of a (D-Lys6)-LHRH-Curcumin Conjugate on Pancreatic Cancer Cell Viability (MTT Assay)

| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |

| MIAPaCa-2 | (D-Lys6)-LHRH-Curcumin | 3 | 48 | Decreased compared to control |

| Panc-1 | (D-Lys6)-LHRH-Curcumin | 10 | 48 | Decreased compared to control |

| BxPC-3 | (D-Lys6)-LHRH-Curcumin | 2.5 | 48 | Decreased compared to control* |

*Note: The study reported statistically significant decreases in cell viability (p < 0.05) but did not provide specific percentage values in the abstract. The IC50 values were reported as 3 µM for MIAPaCa-2, 10 µM for Panc-1, and 2.5 µM for BxPC-3.

Table 2: Effect of an LHRH Agonist Conjugate (AEZS-108) on DU-145 Prostate Cancer Cell Proliferation and Apoptosis

| Assay | Treatment | Concentration | Incubation Time | Result |

| Proliferation (MTS) | AEZS-108 | 250 nM | 48 hours | 61.2% inhibition |

| Apoptosis | AEZS-108 | 1 µM | 24 hours | 46% increase |

*Note: AEZS-108 is a conjugate of [D-Lys(6)]LHRH and doxorubicin.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

LHRH-R positive cancer cell line (e.g., LNCaP, DU-145 for prostate; MCF-7 for breast)

-

Complete cell culture medium

-

This compound peptide

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer. Prepare serial dilutions of the peptide in serum-free medium.

-

Remove the culture medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include untreated wells as a negative control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours, or according to the manufacturer's instructions.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and incubate for at least 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

Materials:

-

LHRH-R positive cancer cell line

-

6-well cell culture plates

-

This compound peptide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

-